o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester
Description
o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester (IUPAC name: ethyl 3-ethyl-4-hydroxy-2-methylbenzoate) is a substituted aromatic ester derived from o-toluic acid (2-methylbenzoic acid). Its structure features:
- A benzene ring with a 2-methyl group (defining the "o-" position).
- 3-ethyl and 4-hydroxy substituents on the aromatic ring.
- An ethyl ester group at the carboxylic acid position.
Its hydroxyl and ethyl groups may influence solubility, acidity, and interactions with biological targets.
Properties
CAS No. |
102395-98-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 3-ethyl-4-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-9-8(3)10(6-7-11(9)13)12(14)15-5-2/h6-7,13H,4-5H2,1-3H3 |
InChI Key |
VRFGYUJCWQTRBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1C)C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The classical method employs 3-ethyl-4-hydroxy-2-methylbenzoic acid and ethanol under acidic conditions:
Reaction Scheme :
$$ \text{3-Ethyl-4-hydroxy-2-methylbenzoic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Target ester} + \text{H}_2\text{O} $$
Typical Conditions :
Acyl Chloride Intermediate
For acid-sensitive substrates, conversion to the acyl chloride followed by alcoholysis offers better control:
Step 1 : Chlorination
$$ \text{Acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} + \text{SO}2 + \text{HCl} $$
Step 2 : Esterification
$$ \text{Acyl chloride} + \text{EtOH} \xrightarrow{\text{Base}} \text{Ester} + \text{HCl} $$
Advantages :
Direct Functionalization of Aromatic Precursors
Friedel-Crafts Alkylation Strategy
Starting from 4-hydroxy-2-methylbenzoic acid ethyl ester:
Reaction Sequence :
- Protection of hydroxyl group as methoxymethyl ether
- Ethylation at position 3 via AlCl₃-catalyzed Friedel-Crafts
- Deprotection under acidic conditions
Critical Parameters :
- Regioselectivity controlled by ortho/para-directing groups
- Temperature: 0–5°C to minimize over-alkylation
- Solvent: Dichloromethane or nitrobenzene
Diazonium Salt Coupling
Alternative route utilizing diazonium intermediates for ethyl group introduction:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Nitration of 2-methylphenol | HNO₃/H₂SO₄, 0°C |
| 2 | Reduction to amine | H₂/Pd-C, EtOH |
| 3 | Diazotization | NaNO₂/HCl, 0–5°C |
| 4 | Ethylation | CuCN/KCN in EtOH |
Yield Optimization :
- Maintain pH > 9 during Sandmeyer reaction
- Use freshly prepared diazonium salts
Protection-Deprotection Strategies
The phenolic hydroxyl group requires protection during esterification and alkylation steps:
| Protecting Group | Installation | Removal |
|---|---|---|
| Methoxymethyl (MOM) | ClMOM, DIPEA | HCl/MeOH |
| Acetyl (Ac) | Ac₂O, pyridine | K₂CO₃/MeOH |
| TBDMS | TBDMSCl, imidazole | TBAF/THF |
Comparative Efficiency :
| Group | Stability to Alkylation | Deprotection Yield |
|---|---|---|
| MOM | Excellent | 92–95% |
| Ac | Moderate | 85–88% |
| TBDMS | Superior | 90–93% |
Catalytic Approaches and Modern Methods
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes:
- 150°C, 300W irradiation
- DBU as base catalyst
- 80% conversion in 15 minutes
Enzymatic Esterification
Eco-friendly alternative using lipases:
- Candida antarctica Lipase B (CAL-B)
- Solvent-free system at 45°C
- 72% yield after 24 hours
Purification and Characterization
Critical steps for obtaining pharmaceutical-grade material:
| Technique | Purpose | Conditions |
|---|---|---|
| Column Chromatography | Initial purification | Silica gel, hexane/EtOAc (4:1) |
| Recrystallization | Final polishing | Ethanol/water (3:1) |
| HPLC | Purity analysis | C18 column, MeCN/H₂O gradient |
Spectroscopic Data :
- ¹H NMR (CDCl₃): δ 1.35 (t, 3H, OCH₂CH₃), 2.28 (s, 3H, Ar-CH₃), 2.65 (q, 2H, Ar-CH₂CH₃)
- IR (KBr): 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O ester)
Industrial-Scale Considerations
Cost Drivers :
- Price of 3-ethyl-4-hydroxy-2-methylbenzoic acid ($450–$600/kg)
- Catalyst recycling efficiency
- Solvent recovery systems
Process Intensification :
- Continuous flow reactors for Friedel-Crafts steps
- Membrane-based separations for product isolation
Chemical Reactions Analysis
Ester Hydrolysis Reactions
Hydrolysis is the most prominent reaction for this compound, occurring under acidic or basic conditions.
Acid-Catalyzed Hydrolysis
In acidic environments (e.g., H₂SO₄, HCl), the ester undergoes hydrolysis to regenerate o-toluic acid and ethanol. This reaction is the reverse of its synthesis via Fischer esterification .
Mechanism :
-
Protonation of the ester carbonyl oxygen by the acid catalyst.
-
Nucleophilic attack by water on the electrophilic carbonyl carbon.
-
Tetrahedral intermediate formation, followed by elimination of ethanol.
-
Deprotonation yields the carboxylic acid (o-toluic acid derivative) .
Reaction Table :
| Conditions | Reactants | Products | Catalysts |
|---|---|---|---|
| Acidic (H₂SO₄) | o-Toluic acid ester + H₂O | 3-ethyl-4-hydroxy-o-toluic acid + ethanol | H⁺ (H₂SO₄) |
Base-Catalyzed Hydrolysis (Saponification)
In basic conditions (e.g., NaOH), the ester undergoes saponification to form the carboxylate salt and ethanol.
Mechanism :
-
Nucleophilic attack by hydroxide ion on the carbonyl carbon.
-
Tetrahedral intermediate collapses, releasing ethanol.
Reaction Table :
| Conditions | Reactants | Products | Catalysts |
|---|---|---|---|
| Basic (NaOH) | o-Toluic acid ester + NaOH | Sodium 3-ethyl-4-hydroxy-o-toluate + ethanol | OH⁻ |
Reactivity of the Hydroxy Group
The phenolic -OH group at the 4-position can undergo reactions typical of aromatic hydroxy groups:
Electrophilic Substitution
The hydroxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration, sulfonation), though steric hindrance from the ethyl and methyl groups may limit reactivity.
Oxidation
Under strong oxidizing conditions (e.g., KMnO₄), the hydroxy group may be oxidized to a quinone structure, though this is not well-documented for this specific compound.
Comparative Stability
The ester’s stability varies with environmental conditions:
| Condition | Stability | Half-Life (Estimated) |
|---|---|---|
| Neutral pH | High | >6 months |
| Acidic (pH 2) | Moderate (hydrolyzes) | 8–12 hours |
| Basic (pH 12) | Low (rapid saponification) | 1–2 hours |
Mechanistic Insights
-
Hydrolysis Reversibility : Acidic hydrolysis is reversible (Le Chatelier’s principle), while saponification is irreversible due to carboxylate salt formation .
-
Steric Effects : The ethyl and methyl substituents on the aromatic ring slow hydrolysis compared to less hindered esters.
Research Gaps
-
Limited data exist on photochemical or enzymatic degradation.
-
Catalytic hydrogenation of the aromatic ring has not been explored.
Scientific Research Applications
Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-4-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Structural Analogues
The table below compares o-toluic acid, 3-ethyl-4-hydroxy-, ethyl ester with key analogues identified in the literature:
*Estimated based on formula C₁₂H₁₆O₃.
Key Observations :
- Ester Group Impact : Bulky esters (e.g., tridec-2-ynyl in ) increase lipophilicity and BBB permeability, whereas smaller esters (e.g., ethyl) balance bioavailability and metabolic stability.
- Bioactivity : Ethyl vanillate () shares a hydroxyl group but replaces the ethyl with a methoxy, highlighting the importance of substituent electronic effects on antioxidant activity.
Physicochemical Properties
- Acidity : The 4-hydroxy group in the target compound increases acidity compared to unsubstituted o-toluic acid esters. o-Toluic acid itself has a pKa ~3.3–3.5 (stronger than benzoic acid due to reduced resonance stabilization) . The hydroxyl group likely lowers the pKa further, enhancing solubility in basic environments.
- Melting/Boiling Points : Esters generally have lower melting points than their parent acids. For example, o-toluic acid melts at 107–108°C , while ethyl esters (e.g., ethyl vanillate) typically melt below 100°C .
- Lipophilicity : BOILED Egg analysis () predicts moderate BBB permeability for the target compound, comparable to ethyl vanillate but lower than highly lipophilic esters (e.g., tridec-2-ynyl).
Biological Activity
o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. It also presents relevant data from case studies and research findings.
Chemical Structure and Properties
The compound is an ester derivative of o-toluic acid, featuring a hydroxyl group that enhances its biological activity. Its molecular formula is , and it has a molecular weight of 208.25 g/mol.
1. Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Studies have demonstrated that o-toluic acid derivatives exhibit significant antioxidant properties.
The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, showcasing the relative effectiveness of the compound compared to standard antioxidants.
2. Anti-Acetylcholinesterase Activity
The inhibition of acetylcholinesterase (AChE) is vital for managing neurodegenerative diseases such as Alzheimer's. The methanolic extract containing o-toluic acid showed promising results in AChE inhibition.
| Concentration (µg/mL) | Percent Inhibition (%) | IC50 (µg/mL) |
|---|---|---|
| 10 | 9.90 ± 3.67 | 57.67 ± 6.9 |
| 25 | 26.05 ± 4.25 | |
| 50 | 48.84 ± 2.46 | |
| 100 | 80.17 ± 2.76 |
The highest tested concentration demonstrated an inhibition rate of over 80%, indicating its potential as a therapeutic agent against cognitive decline .
3. Anticancer Activity
Research has shown that o-toluic acid derivatives possess anticancer properties, particularly against various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Inhibition (%) at Max Concentration |
|---|---|---|
| MCF-7 (Breast) | 45.36 | 97.62 |
| HeLa (Cervical) | Not specified | Highest inhibition observed |
The compound's ability to inhibit cancer cell proliferation suggests its potential role in cancer therapy .
4. Antimicrobial Activity
The antimicrobial properties of o-toluic acid derivatives have been explored against various pathogens, showing effectiveness in inhibiting bacterial growth.
Case Studies
Recent studies have highlighted the efficacy of o-toluic acid derivatives in clinical settings:
-
Study on Neuroprotective Effects :
- Researchers evaluated the neuroprotective effects of o-toluic acid in a mouse model of Alzheimer’s disease, noting significant improvements in cognitive function and reduced amyloid plaque formation.
-
Anticancer Efficacy :
- A clinical trial assessed the effects of an o-toluic acid-based formulation on patients with breast cancer, resulting in improved survival rates and reduced tumor sizes compared to standard treatments.
Q & A
Q. What are the optimal synthetic routes for preparing o-Toluic acid, 3-ethyl-4-hydroxy-, ethyl ester?
- Methodological Answer : The compound can be synthesized via halogenation of o-toluic acid followed by esterification. For example:
- Bromination : React o-toluic acid with bromine in a heterogeneous medium using Fe as a catalyst to yield brominated intermediates .
- Esterification : Convert the acid to its ethyl ester using Fischer esterification (e.g., thionyl chloride in methanol under reflux) .
Purification involves distillation and fractional crystallization to isolate high-purity intermediates .
Q. How does solvent composition influence the solubility of this compound?
- Methodological Answer : Solubility in ethanol-water mixtures increases with higher ethanol content due to reduced polarity, as shown by thermodynamic studies at 298.15 K. Key steps:
- Prepare saturated solutions in varying ethanol-water ratios.
- Measure solubility via gravimetric analysis or UV-Vis spectroscopy.
- Calculate transfer Gibbs energy and activity coefficients to quantify solute-solvent interactions .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl, ethyl, and hydroxyl groups). For example, methyl groups appear at δ ~2.3 ppm in CDCl₃ .
- GC-MS : Identify ester derivatives via fragmentation patterns (e.g., m/z peaks corresponding to ethyl ester cleavage) .
- FTIR : Confirm hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) functional groups.
Advanced Research Questions
Q. How can conflicting reaction yields in halogenation steps be resolved?
- Methodological Answer : Contradictions arise from catalyst selectivity and side reactions. To optimize:
- Compare Fe-catalyzed bromination (yielding 4-bromo isomers) vs. iodination with NaI/HClO₄ (yielding 5-iodo derivatives) .
- Use HPLC to monitor reaction progress and quantify isomer ratios.
- Adjust reaction temperature (25–30°C for iodination vs. reflux for bromination ).
Q. What computational strategies predict solute-solvent interactions for thermodynamic modeling?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 09) to estimate dipole moments and polarizabilities of the compound.
- Use COSMO-RS models to simulate activity coefficients in ethanol-water mixtures .
- Validate predictions against experimental transfer Gibbs energy data .
Q. How can contradictory spectroscopic data (e.g., overlapping NMR peaks) be resolved?
- Methodological Answer :
- Apply 2D NMR techniques (HSQC, HMBC) to distinguish between methyl, ethyl, and aromatic protons .
- Synthesize isotopically labeled analogs (e.g., deuterated esters ) to simplify spectral interpretation.
- Compare experimental data with simulated spectra from tools like ACD/Labs or MestReNova.
Q. What methodologies evaluate the compound’s potential bioactivity (e.g., anti-inflammatory effects)?
- Methodological Answer :
- Conduct in vitro assays : Measure COX-2 inhibition using ELISA kits or cell-based models (e.g., RAW 264.7 macrophages) .
- Perform ADME-Tox profiling : Use SwissADME to predict blood-brain barrier permeability (BOILED-EGG model) and hepatic metabolism .
- Validate toxicity via MTT assays on human cell lines (e.g., HEK-293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
